molecular formula C10H17ClN2 B1591270 N-Methyl-4-(dimethylamino)benzylamine Hydrochloride CAS No. 1158441-78-1

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

Cat. No. B1591270
CAS RN: 1158441-78-1
M. Wt: 200.71 g/mol
InChI Key: XVVDGGSEVSEMCE-UHFFFAOYSA-N
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Description

“N-Methyl-4-(dimethylamino)benzylamine Hydrochloride” is a chemical compound. It is used in the production of dyes and can also be used as a catalytic agent . It is soluble in water .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new organic material 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 223.14 . It is soluble in water .

Scientific Research Applications

Catalysis

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is explored in catalysis, specifically in the acylation of inert alcohols. The compound, as part of a catalyst system, facilitates the transformation of alcohols and phenols into their acylated counterparts under base-free conditions. This process is significant for synthesizing esters and amides, essential in pharmaceuticals, fragrances, and polymers. The detailed mechanism of this catalytic process has been investigated to optimize the reaction conditions and improve the catalyst's recyclability (Liu, Ma, Liu, & Wang, 2014).

Corrosion Inhibition

The compound has been studied for its role in corrosion inhibition. Specifically, derivatives of N-Methyl-4-(dimethylamino)benzylamine have shown effectiveness in protecting metals from corrosion in acidic environments. This application is crucial in extending the lifespan of metal structures and components in industrial settings. The action of these inhibitors involves adsorption to the metal surface, forming a protective layer that impedes corrosive reactions (Singh, Kumar, Udayabhanu, & John, 2016).

Environmental Chemistry

This compound and its derivatives are examined in environmental chemistry, particularly in studying N-Nitrosodimethylamine (NDMA) formation. NDMA is a potent carcinogen that can form during water and wastewater treatment processes. Understanding the precursors and conditions that favor NDMA formation is essential for developing strategies to mitigate its production in water treatment plants. Research in this area focuses on the reaction mechanisms leading to NDMA from various nitrogen-containing compounds, including those related to N-Methyl-4-(dimethylamino)benzylamine (Mitch & Sedlak, 2004).

properties

IUPAC Name

N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;/h4-7,11H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDGGSEVSEMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589489
Record name N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158441-78-1
Record name N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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